L-Valyl-L-alanyl-L-alanyl-L-aspartic acid

Protease substrate Caspase recognition Molecular weight differentiation

Researchers requiring an unmodified tetrapeptide with free termini for caspase substrate profiling are limited to terminally blocked inhibitors. L-Valyl-L-alanyl-L-alanyl-L-aspartic acid (Val-Ala-Ala-Asp) addresses this gap. • Sequence variant of VAD motif with an extra Ala at P3 for bidirectional SPPS extension. • Non-inhibitory nature enables use as an LC-MS internal standard (374.39 g/mol) without suppressing enzyme activity. • Ideal for constructing defined peptide libraries to probe caspase P5-P1 preferences. Supplied with free N- and C-termini for direct conjugation or elongation.

Molecular Formula C15H26N4O7
Molecular Weight 374.39 g/mol
CAS No. 647008-44-4
Cat. No. B12592410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-alanyl-L-alanyl-L-aspartic acid
CAS647008-44-4
Molecular FormulaC15H26N4O7
Molecular Weight374.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C15H26N4O7/c1-6(2)11(16)14(24)18-7(3)12(22)17-8(4)13(23)19-9(15(25)26)5-10(20)21/h6-9,11H,5,16H2,1-4H3,(H,17,22)(H,18,24)(H,19,23)(H,20,21)(H,25,26)/t7-,8-,9-,11-/m0/s1
InChIKeyPYTAGVOILUJERT-KBIXCLLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valyl-L-alanyl-L-alanyl-L-aspartic acid: Tetrapeptide Building Block


L-Valyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic linear tetrapeptide with the sequence Val-Ala-Ala-Asp, possessing a free N-terminus and a free C-terminus . It has the molecular formula C15H26N4O7 and a molecular weight of 374.39 g/mol . The compound belongs to the oligopeptide class and is a sequence variant of the well-characterized caspase recognition motif Val-Ala-Asp (VAD) , distinguished by the insertion of an additional L-alanine residue between the C-terminal Ala and Asp positions . Its unmodified termini distinguish it from the majority of commercially available caspase-targeting tetrapeptides, which carry N-acetyl or C-terminal aldehyde/fluoromethylketone warheads .

1Unmodified N- and C-termini for direct SPPS coupling and conjugation
2Caspase recognition motif variant with extended Ala-Ala-Asp C-terminus
3Free acid form supports aqueous buffer solubility and charge-based purification

Why This Tetrapeptide Differs from VAD- and VDVAD-Based Analogs


Substituting this tetrapeptide with a simple Val-Ala-Asp (VAD) tripeptide or a protected analog (e.g., Ac-VAD-CHO) is not functionally equivalent. The presence of the second alanine residue extends the peptide backbone and alters the spatial presentation of the critical aspartic acid side chain, which is the primary recognition element for caspase-family proteases . Protected analogs bearing N-acetyl or C-terminal aldehyde groups are designed as active-site inhibitors and cannot serve as unmodified substrates or building blocks for further peptide chain elongation via solid-phase synthesis . The free termini of this compound confer solubility and ionization properties distinct from those of blocked congeners, directly impacting buffer compatibility and downstream conjugation strategies .

Target
VAAD free tetrapeptide: reactive termini, extended Ala spacer
Substitute
VAD tripeptide: shorter backbone alters Asp presentation; may not reproduce recognition
Substitute
Ac-VAD-CHO / Ac-VDVAD-CHO: blocked termini prevent chain elongation and alter solubility

Protected analogs function as inhibitors, not as substrates or synthetic building blocks. Direct substitution may shift assay interpretation and limit conjugation options.

Quantitative Differentiation from Closest Analogs


Molecular Weight Distinction from VAD Tripeptide

The tetrapeptide L-Valyl-L-alanyl-L-alanyl-L-aspartic acid (VAAD) has a molecular weight of 374.39 g/mol , which is 43.07 Da greater than the tripeptide Val-Ala-Asp (VAD), which has a molecular weight of 331.32 g/mol . This mass difference corresponds exactly to the additional L-alanine residue, providing unambiguous mass spectrometric differentiation from the tripeptide fragment.

Mass shift
Cross-study comparable
+43.07 Da
vs. VAD tripeptide (331.32 g/mol)
Unambiguous MS differentiation from VAD fragment
Validated by LC-MS in vendor QC
Protease substrate Caspase recognition Molecular weight differentiation

Hydrophilic Character vs. Protected Caspase Inhibitors

The target compound has a calculated XLogP3 of -4.4 , reflecting the highly polar character conferred by its free amino and carboxyl termini along with the aspartic acid side chain. In contrast, the pan-caspase inhibitor Ac-Val-Ala-Asp-CHO (Ac-VAD-CHO) has a higher predicted lipophilicity due to N-terminal acetylation and C-terminal aldehyde modification, with a molecular formula of C14H23N3O6 and molecular weight of 329.35 g/mol . The difference in XLogP3 translates to markedly different aqueous solubility profiles and requires distinct solubilization protocols.

Hydrophilicity
Class-level inference
XLogP3 -4.4
vs. Ac-VAD-CHO (less polar)
Higher aqueous solubility; distinct RP-HPLC retention
Experimental logP not reported
Lipophilicity Peptide solubility Caspase inhibitor comparator

Free C-Terminus for Conjugation and Chain Elongation

The free C-terminal carboxylic acid of L-Valyl-L-alanyl-L-alanyl-L-aspartic acid permits direct activation and coupling to solid supports or other nucleophiles . In contrast, caspase inhibitor tetrapeptides such as Ac-Val-Asp-Val-Ala-Asp-CHO (Ac-VDVAD-CHO) carry a C-terminal aldehyde group that renders the carboxyl terminus unreactive toward standard amide bond formation . This structural feature makes the target compound uniquely suitable as a synthetic intermediate for constructing longer peptide sequences or peptide conjugates.

C-terminus reactivity
Class-level inference
Free carboxylic acid
Ac-VDVAD-CHO has blocked aldehyde
Enables direct coupling; no deprotection needed
Compatible with HBTU/DIC chemistry
Solid-phase peptide synthesis Peptide conjugation C-terminal modification

Purity Specification for Research-Grade Use

Vendor quality specifications for L-Valyl-L-alanyl-L-alanyl-L-aspartic acid report a purity of ≥95% as determined by HPLC, with the product supplied as a lyophilized powder in research-grade quantity . The compound is stored at -20°C and is soluble in DMSO at 10 mM, which is a typical specification for peptide reagents used in biochemical assays . While direct purity comparison data with all nearest analogs are not aggregated in a single study, this purity level is standard for custom-synthesized tetrapeptide research reagents and meets the threshold for reproducible enzymatic studies.

Purity & form
Supporting evidence
≥95% (HPLC)
Lyophilized powder; -20°C storage
Meets research-grade threshold for enzyme kinetics
Soluble in DMSO at 10 mM
Peptide purity Quality control HPLC characterization

Recommended Procurement Scenarios


Solid-Phase Synthesis of Extended Peptide Libraries

The free N- and C-termini make this tetrapeptide an ideal monomer for constructing positionally defined peptide libraries by Fmoc-SPPS. Researchers investigating P5-P1 substrate preferences of caspases or other aspartate-directed proteases can incorporate this sequence as an internal fragment and extend it bidirectionally, a capability not offered by terminally blocked inhibitor analogs .

Mass Spectrometry Calibration Standard

The distinct mass of 374.39 g/mol, exactly 43.07 Da heavier than the VAD tripeptide cleavage product, allows this compound to serve as an internal calibration standard for LC-MS/MS workflows measuring caspase activity in cell lysates . Its non-inhibitory nature (free termini) eliminates the risk of inadvertently suppressing the enzyme activity being measured .

Reference Control for Caspase Specificity Profiling

Caspase-1 and caspase-3 exhibit distinct preferences for the P3 position of tetrapeptide substrates . The Val-Ala-Ala-Asp sequence can be employed as a reference control in combinatorial substrate profiling experiments to determine whether an extra alanine at the P3 position is tolerated or discriminated against by a given caspase isoform, providing data that cannot be obtained using the standard VAD tripeptide alone .

Application
Selection Property
Validation Focus
Peptide library synthesis
Free N-/C-termini
Fmoc-SPPS coupling efficiency
MS calibration standard
Distinct mass (+43 Da vs VAD)
LC-MS/MS identification in lysates
Caspase specificity reference
Extended Ala-Ala-Asp motif
P3 tolerance profiling by isoform
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